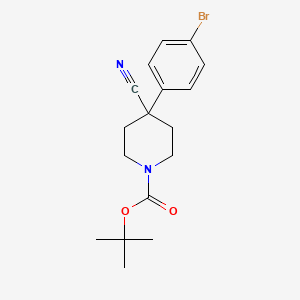
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (4-bromophenyl)carbamate, has been analyzed. The FT-IR spectrum of the investigated compound contains peaks in the range of 3150 cm-1 -3045 cm-1 recognized as aromatic C-H stretching vibrations .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate” are not available, related compounds have been studied. For example, the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane have been used to catalytically facilitate the cleavage of the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers .Aplicaciones Científicas De Investigación
Synthesis and Applications in Cancer Treatment
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate and its derivatives have been explored for their potential in treating tumor viruses. A key area of research involves the synthesis of CDK9 inhibitors and Ibrutinib, which are important in cancer therapy. A synthesis route described by Hu et al. (2019) involves Boc anhydride protection, oxidation, and reduction steps, offering valuable references for synthesizing these inhibitors (Hu et al., 2019). Another important intermediate for small molecule anticancer drugs is Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. Zhang et al. (2018) developed a high-yield synthetic method for this compound, which is significant for developing new anticancer drugs (Zhang et al., 2018).
Potential in Synthesizing Biologically Active Compounds
The compound is also a key intermediate in synthesizing biologically active compounds, including potential treatments for depression and cerebral ischemia, as well as analgesics. For instance, derivatives of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate were synthesized by Boev et al. (2015) for this purpose (Boev et al., 2015). Moreover, studies by Häner et al. (1986) on lithiated derivatives of tert-butyl cyclopropanecarboxylates have shown their reactions with various electrophiles, leading to a range of biologically active esters (Häner et al., 1986).
Advancements in Synthesis Techniques
Advancements in synthesis techniques have been a focus of research as well. Xin-zhi (2011) proposed an efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in synthesizing the Jak3 inhibitor, with an overall yield of 80.2%, signifying a potential for industrial scale-up (Xin-zhi, 2011).
Application in Coordination Polymers and Marine Drugs
In the field of materials science, Constable et al. (2012) utilized tert-butyl-4,2′:6′,4′′-terpyridine derivatives in the synthesis of coordination polymers, demonstrating the versatility of tert-butyl derivatives in material applications (Constable et al., 2012). Additionally, the synthesis of marine drug intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as explored by Li et al. (2013), showcases the compound's relevance in marine drug development (Li et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTMSLPZCMCBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678161 | |
| Record name | tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
CAS RN |
847615-14-9 | |
| Record name | tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

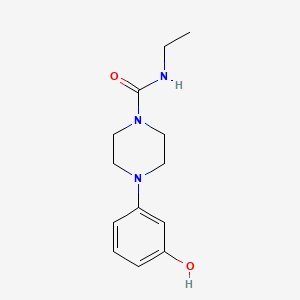
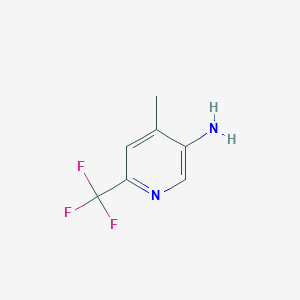
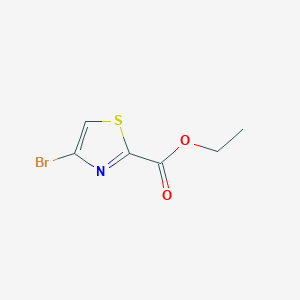
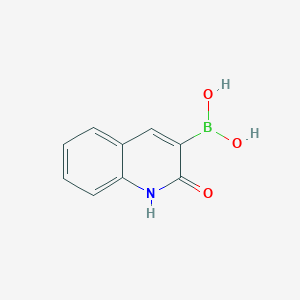
![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
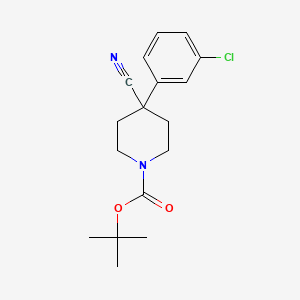
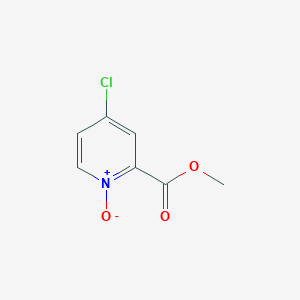
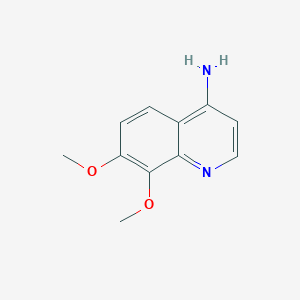
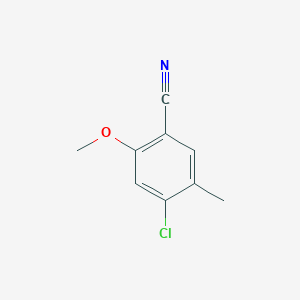

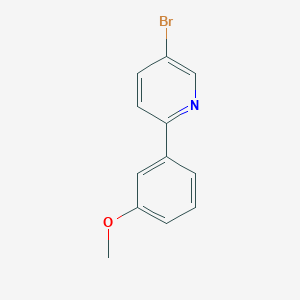
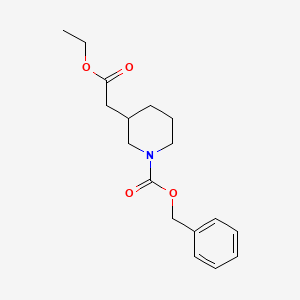
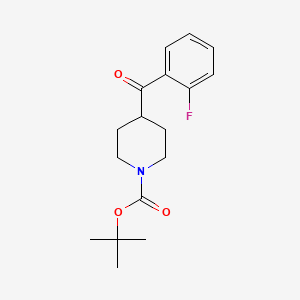
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)